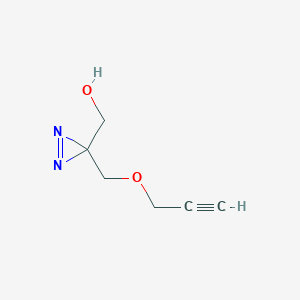
2-Amino-4-ethyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and an ethyl group attached to the fourth carbon atom of an octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with ethyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of aldolases and transaminases to catalyze the formation of the compound from simpler precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base. These complexes are then alkylated with ethyl iodide under basic conditions, followed by disassembly to reclaim the chiral auxiliary and obtain the amino acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, imines, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acid chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, imines, and sulfonamides.
Applications De Recherche Scientifique
2-Amino-4-ethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a nucleophile, participating in various biochemical reactions. It can form Schiff bases with aldehydes and ketones, which are important intermediates in metabolic pathways. Additionally, its structure allows it to interact with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-hydroxybutanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-4-acetaminoanisole
Uniqueness
2-Amino-4-ethyloctanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the fourth carbon atom. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-amino-4-ethyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
Clé InChI |
HIPFDSJQVKURRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)



![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)









